Lithium tetrafluoroaluminate
CAS No.: 15138-76-8
Cat. No.: VC20982956
Molecular Formula: AlF4Li
Molecular Weight: 109.9161508
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15138-76-8 |
|---|---|
| Molecular Formula | AlF4Li |
| Molecular Weight | 109.9161508 |
| IUPAC Name | lithium;tetrafluoroalumanuide |
| Standard InChI | InChI=1S/Al.4FH.Li/h;4*1H;/q+3;;;;;+1/p-4 |
| Standard InChI Key | LPSHDNODGBKBOW-UHFFFAOYSA-J |
| SMILES | [Li+].F[Al-](F)(F)F |
| Canonical SMILES | [Li+].F[Al-](F)(F)F |
Introduction
Fundamental Properties
Basic Identification
Lithium tetrafluoroaluminate is characterized by specific physical and chemical identifiers that distinguish it from other metal fluoride compounds. The compound is also known by alternative names such as aluminum lithium fluoride and lithium fluoroaluminate .
Table 1: Basic Identification Parameters of Lithium Tetrafluoroaluminate
Structural Characteristics
The molecular arrangement of lithium tetrafluoroaluminate influences its physical properties and chemical reactivity. In its crystalline form, the tetrafluoroaluminate anions arrange themselves with lithium cations in a specific three-dimensional lattice structure. Research involving this compound has examined how this molecular structure affects ion migration, particularly relevant to its electrochemical applications. Molecular orbital studies have specifically investigated migration barriers within the lithium tetrafluoroaluminate complex, providing insight into ion mobility mechanisms that are crucial for its performance in battery technologies .
Thermochemical Properties
Standard Thermodynamic Values
Lithium tetrafluoroaluminate exhibits well-characterized thermodynamic properties that have been documented in scientific literature. These properties are fundamental to understanding its behavior in chemical reactions and physical processes.
Table 2: Standard Thermodynamic Values at 298.15 K
Heat Capacity Data
The heat capacity of lithium tetrafluoroaluminate can be calculated using the Shomate equation, which provides temperature-dependent values over a wide range. This information is critical for predicting the compound's thermal behavior in various applications.
The Shomate equation for heat capacity is expressed as:
Cp° = A + B·t + C·t² + D·t³ + E/t²
Where t = T(K)/1000, and Cp° is in J/mol·K.
Table 3: Shomate Equation Coefficients for Lithium Tetrafluoroaluminate (298 K to 6000 K)
Reaction Chemistry
Documented Reactions
The chemical reactivity of lithium tetrafluoroaluminate has been studied in various contexts, with specific reactions documented in the scientific literature. One notable reaction involves the interaction with trifluoromanganate:
F₃Mn⁻ + AlF₄Li = AlF₇LiMn⁻
Table 4: Thermodynamic Parameters for F₃Mn⁻ + AlF₄Li Reaction
Intercalation Chemistry
Lithium tetrafluoroaluminate has been studied in relation to graphite intercalation compounds (GICs). Research has shown that tetrafluoroaluminate anions (AlF₄⁻) can be intercalated between graphite layers through electrochemical oxidation methods. For example, graphite tetrafluoroaluminate intercalation compounds (AlF₄-GICs) have been prepared using natural graphite electrodes in tetraethylammonium tetrafluoroaluminate solutions .
These studies reveal that the intercalation reaction typically occurs above 0.8 V vs. Ag⁺/Ag under galvanostatic electrolysis conditions. The resulting stage-3 GIC exhibits a gallery height of 0.79 nm, which aligns with theoretical calculations based on the orientation of the AlF₄⁻ anion with its two-fold axis perpendicular to the graphite layers . This research provides valuable insights into the behavior of tetrafluoroaluminate anions in layered structures, which has implications for the development of advanced electrode materials and ionic conductors.
Applications and Research Developments
Molecular Dynamics and Theoretical Studies
Significant theoretical work has been conducted to understand the fundamental properties of lithium tetrafluoroaluminate at the molecular level. Molecular orbital calculations have specifically investigated migration barriers within the lithium tetrafluoroaluminate complex, providing crucial insights into ion mobility mechanisms .
These theoretical studies contribute to a deeper understanding of how the molecular structure of lithium tetrafluoroaluminate influences its functional properties, particularly its ionic conductivity and potential applications in energy storage devices. By elucidating the energetics of ion migration within the compound, researchers can develop strategies to optimize its performance in various technological applications.
Comparative Analysis with Related Compounds
Relationship to Other Metal Fluorides
Future Research Directions
Emerging Applications
The unique properties of lithium tetrafluoroaluminate position it for potential applications beyond current uses. Several promising research directions include:
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Advanced solid-state electrolytes for next-generation batteries
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Protective coatings for high-voltage cathode materials
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Specialized catalysts for fluorination reactions
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Components in sensors and electrochemical devices
These potential applications capitalize on the compound's thermal stability, ionic conductivity, and chemical resistance properties. Future research will likely focus on optimizing synthesis methods to control purity, particle size, and morphology for specific applications.
Computational Studies
Continued theoretical investigations of lithium tetrafluoroaluminate will likely employ advanced computational methods to predict properties and behavior under various conditions. These studies can help identify optimal conditions for synthesis and application while reducing the need for extensive experimental trials.
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